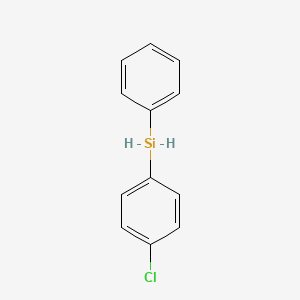

(4-Chlorophenyl)phenylsilane

Beschreibung

(4-Chlorophenyl)phenylsilane is an organosilicon compound featuring a silicon atom bonded to a phenyl group (C₆H₅) and a 4-chlorophenyl group (C₆H₄Cl-4). The chlorine substituent on the aromatic ring introduces electron-withdrawing effects, which influence the compound’s reactivity and stability compared to non-halogenated analogs.

Eigenschaften

CAS-Nummer |

17951-02-9 |

|---|---|

Molekularformel |

C12H11ClSi |

Molekulargewicht |

218.75 g/mol |

IUPAC-Name |

(4-chlorophenyl)-phenylsilane |

InChI |

InChI=1S/C12H11ClSi/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H,14H2 |

InChI-Schlüssel |

LDVXVJDPDGIQRZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)[SiH2]C2=CC=C(C=C2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)phenylsilane typically involves the reaction of phenylsilane with 4-chlorophenylmagnesium bromide (a Grignard reagent). The reaction proceeds as follows: [ \text{PhSiH}_3 + \text{ClC}_6\text{H}_4\text{MgBr} \rightarrow \text{PhSiH}_2(\text{C}_6\text{H}_4\text{Cl}) + \text{MgBrH} ]

Industrial Production Methods:

Types of Reactions:

Oxidation: (4-Chlorophenyl)phenylsilane can undergo oxidation reactions to form silanols or siloxanes.

Reduction: The compound can be reduced to form simpler silanes.

Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products:

Oxidation: Silanols (e.g., PhSiH2OH) and siloxanes (e.g., PhSiH2OSiPh).

Reduction: Simpler silanes (e.g., PhSiH3).

Substitution: Various substituted phenylsilanes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(4-Chlorophenyl)phenylsilane has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

Biology: Potential use in the development of silicon-based biomaterials.

Medicine: Investigated for its potential in drug delivery systems due to its unique chemical properties.

Industry: Utilized in the production of specialty polymers and materials with enhanced properties.

Wirkmechanismus

The mechanism by which (4-Chlorophenyl)phenylsilane exerts its effects is primarily through its ability to form stable bonds with other elements, particularly carbon and oxygen. This allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Tris(4-methoxyphenyl)phenylsilane

- Molecular Formula : C₂₇H₂₈O₃Si

- Molecular Weight : 426.6 g/mol

- Synthesis : Prepared via palladium-catalyzed coupling of phenylsilane with 4-iodoanisole, using DABCO as a base and THF as a solvent .

- Key Properties :

- Applications : Likely used in organic electronics or as a precursor for functional materials due to its extended aromatic system.

Comparison :

- Electronic Effects : The 4-chlorophenyl group in (4-Chlorophenyl)phenylsilane is electron-withdrawing, making it more electrophilic than tris(4-methoxyphenyl)phenylsilane.

- Reactivity : Chlorine substituents may facilitate nucleophilic substitution or cross-coupling reactions, whereas methoxy groups favor electrophilic aromatic substitution.

(4-Chlorophenyl)triethoxysilane

- Molecular Formula : C₁₂H₁₇ClO₃Si

- Molecular Weight : 284.8 g/mol

- Synthesis : Likely involves hydrosilylation or direct substitution of triethoxysilane with a 4-chlorophenyl halide.

- Key Properties :

- Applications : Widely employed in coatings, adhesives, and as a coupling agent in composite materials .

Comparison :

- Stability : (4-Chlorophenyl)phenylsilane, with phenyl groups, is more hydrolytically stable than the triethoxy analog.

- Functionality : The ethoxy groups in (4-Chlorophenyl)triethoxysilane allow for covalent bonding to hydroxylated surfaces (e.g., glass or metal oxides), whereas phenyl groups prioritize aromatic interactions.

(4-Chlorophenyl)trihexadecylsilane

Comparison :

- Solubility: The trihexadecyl derivative is soluble in nonpolar solvents (e.g., hexane), whereas (4-Chlorophenyl)phenylsilane’s aromatic groups may limit solubility in aliphatic solvents.

- Thermal Stability : Bulky alkyl chains reduce thermal stability compared to rigid phenyl groups.

Phenylsilane (C₆H₅SiH₃)

- Molecular Formula : C₆H₈Si

- Molecular Weight : 108.2 g/mol

- Key Properties: A simple silane with three hydride substituents, acting as a reducing agent or phenyl group donor. Purchased commercially (e.g., Sigma-Aldrich) for hydrogen evolution or hydrosilylation reactions .

- Applications : Common in organic synthesis for introducing phenyl groups or generating hydrogen gas .

Comparison :

- Reactivity : Phenylsilane’s Si-H bonds are highly reactive, whereas (4-Chlorophenyl)phenylsilane’s Si-C bonds are more stable under ambient conditions.

- Functionality : The absence of a chlorophenyl group in phenylsilane limits its utility in reactions requiring halogen-directed regioselectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.